
1-Butyl-1-(chloromethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1-(chloromethyl)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopropane ring substituted with a butyl group and a chloromethyl group. Cyclopropane derivatives are known for their unique chemical properties and reactivity due to the strained three-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-1-(chloromethyl)cyclopropane can be synthesized through various methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. For instance, the reaction of 1-butene with diazomethane in the presence of a rhodium catalyst can yield the desired cyclopropane derivative. Another method involves the reaction of 1-butylcyclopropane with chloromethylating agents such as chloromethyl methyl ether under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-1-(chloromethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted cyclopropane derivatives.
Oxidation: Formation of cyclopropane carboxylic acids or alcohols.
Reduction: Formation of 1-butyl-1-methylcyclopropane.
Scientific Research Applications
1-Butyl-1-(chloromethyl)cyclopropane has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butyl-1-(chloromethyl)cyclopropane involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The cyclopropane ring’s strain also contributes to its reactivity, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Methyl-1-(chloromethyl)cyclopropane: Similar structure but with a methyl group instead of a butyl group.
1-Butylcyclopropane: Lacks the chloromethyl group.
Uniqueness
1-Butyl-1-(chloromethyl)cyclopropane is unique due to the presence of both a butyl group and a chloromethyl group on the cyclopropane ring. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H15Cl |
|---|---|
Molecular Weight |
146.66 g/mol |
IUPAC Name |
1-butyl-1-(chloromethyl)cyclopropane |
InChI |
InChI=1S/C8H15Cl/c1-2-3-4-8(7-9)5-6-8/h2-7H2,1H3 |
InChI Key |
OKQVBNVCLSLYJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


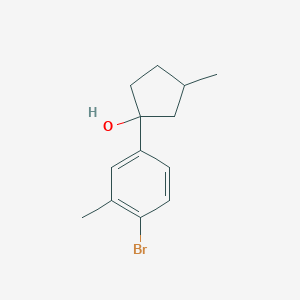

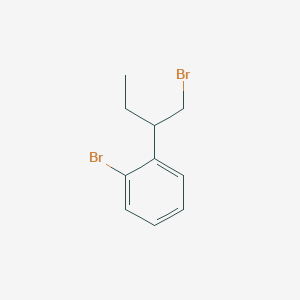
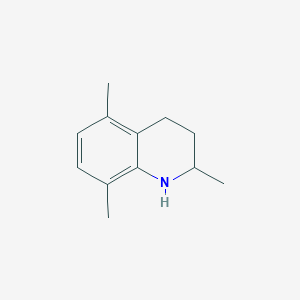
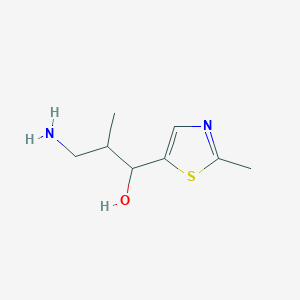
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13183473.png)
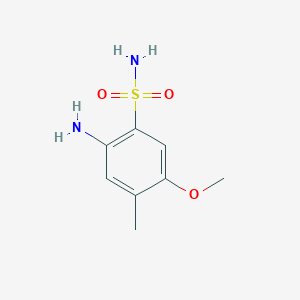



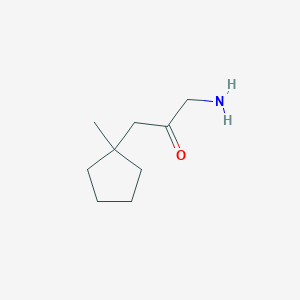
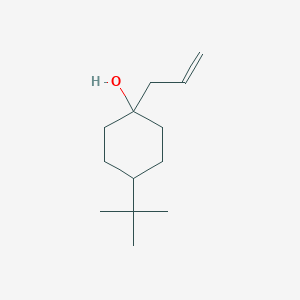

![1,4-Dioxaspiro[5.5]undecan-9-amine](/img/structure/B13183521.png)
